molecular formula C11H15N B1340414 N-Benzyl-2-methylprop-2-en-1-amine CAS No. 52853-55-1

N-Benzyl-2-methylprop-2-en-1-amine

Cat. No. B1340414
Key on ui cas rn: 52853-55-1
M. Wt: 161.24 g/mol
InChI Key: NDKYBYPWDCWAOD-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Add lithium bromide (955 mg, 11.0 mmol) to a mixture of isobutylene oxide (6.20 mL, 68.8 mmol) and benzyl-(2-methyl-allyl)-amine (9.51 g, 59.0 mmol). Stir the mixture for 3.5 h at room temperature then treat with additional epoxide (1.5 mL, 16.6 mmol) and heat at 60° C. for 1.7 h. Dilute the mixture with CH2Cl2 (200 mL) and wash with water (200 mL). Dry, filter and concentrate the organic solution. Dry the residue at 80° C. under vacuum to give the title compound (13.5 g, 98%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 4.90 (1H, s), 4.83 (1H, s), 4.18 (1H, s), 3.59 (2H, s), 2.98 (2H, s), 2.27 (2H, s), 1.71 (3H, s), 1.05 (6H, s).
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
9.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Br-].[Li+].[CH3:3][C:4]1([O:7][CH2:6]1)[CH3:5].[CH2:8]([NH:15][CH2:16][C:17]([CH3:19])=[CH2:18])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl>[CH2:8]([N:15]([CH2:16][C:17]([CH3:19])=[CH2:18])[CH2:6][C:4]([CH3:5])([OH:7])[CH3:3])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
955 mg
Type
reactant
Smiles
[Br-].[Li+]
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
CC1(C)CO1
Name
Quantity
9.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC(=C)C
Step Three
Name
epoxide
Quantity
1.5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 3.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat at 60° C. for 1.7 h
Duration
1.7 h
WASH
Type
WASH
Details
wash with water (200 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution
CUSTOM
Type
CUSTOM
Details
Dry the residue at 80° C. under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC(C)(O)C)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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